molecular formula C25H21ClN2O5S B2506415 2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 902291-59-2

2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2506415
CAS No.: 902291-59-2
M. Wt: 496.96
InChI Key: SUNQNXLPECJTBP-UHFFFAOYSA-N
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Description

2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aromatic amine reacts with a ketone in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using 4-chlorobenzenesulfonyl chloride.

    Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with 3-methylphenylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amine groups.

    Reduction: Reduction reactions can target the quinoline core, potentially converting the ketone to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline alcohols.

Scientific Research Applications

2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl and quinoline groups are key to its activity, potentially interacting with enzymes or receptors in biological systems. These interactions can modulate various pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core structure.

    Sulfonyl Compounds: Sulfonylureas and sulfonamides are examples of compounds with sulfonyl groups.

Uniqueness

What sets 2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide apart is the combination of the quinoline core with the sulfonyl and methoxy groups, which may confer unique biological and chemical properties not seen in other similar compounds.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-16-4-3-5-18(12-16)27-24(29)15-28-14-23(34(31,32)20-9-6-17(26)7-10-20)25(30)21-13-19(33-2)8-11-22(21)28/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNQNXLPECJTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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